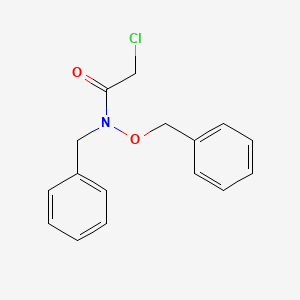

N-Benzyl-N-(benzyloxy)-2-chloroacetamide

Description

Historical Context and Evolution of N,N-Disubstituted Chloroacetamides in Organic Chemistry

The journey of N,N-disubstituted chloroacetamides began in the mid-20th century, primarily within the agrochemical industry. Their potent herbicidal activity, attributed to the inhibition of very-long-chain fatty acid synthesis in plants, led to the development and widespread use of compounds like alachlor, acetochlor, and metolachlor. researchgate.netnih.gov These early applications established the chloroacetamide moiety as a key pharmacophore.

The inherent reactivity of the C-Cl bond in chloroacetamides, making them susceptible to nucleophilic substitution, soon captured the attention of organic chemists. researchgate.net This reactivity provided a gateway to a vast array of molecular transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The evolution from agrochemicals to versatile synthetic intermediates marked a significant turning point for this class of compounds.

In subsequent decades, the focus expanded into medicinal chemistry. Researchers began to explore N,N-disubstituted chloroacetamides as scaffolds for therapeutic agents, leveraging their ability to act as covalent inhibitors by alkylating biological nucleophiles. This has led to the investigation of chloroacetamide derivatives as potential antimicrobial, antifungal, and anticancer agents. nih.govnih.gov

Significance of the N-Benzyl-N-(benzyloxy)-2-chloroacetamide Scaffold in Contemporary Chemical Science

The specific substitution pattern of this compound offers distinct advantages that contribute to its growing importance in modern chemical science. The presence of both a benzyl (B1604629) and a benzyloxy group on the nitrogen atom introduces a unique combination of steric and electronic properties. These bulky groups can influence the conformational preferences of the molecule and modulate the reactivity of the chloroacetyl group.

This compound serves as a critical intermediate in the synthesis of more complex molecules. The reactive chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, facilitating the construction of new carbon-heteroatom bonds. smolecule.com This versatility has been exploited in the synthesis of heterocyclic compounds and other intricate organic structures.

A key driver of the current interest in this compound is the broader attention being given to the N-alkoxy-N-alkyl haloacetamide functionality. This structural motif is increasingly recognized for its potential in medicinal chemistry. The introduction of an alkoxy group on the nitrogen atom can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Recent research has highlighted the potential of N-alkoxy-N-alkyl haloacetamides to serve as bioisosteres for other functional groups, offering a strategy to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the N-alkoxy group can influence drug efflux and affinity for off-target proteins, potentially leading to improved therapeutic outcomes. nih.gov

The N-benzyloxy group in this compound is a prime example of this emerging trend. Its presence opens avenues for designing molecules with tailored properties for specific biological targets.

| Research Area | Significance of N-Alkoxy-N-Alkyl Haloacetamides |

| Medicinal Chemistry | Modulation of pharmacokinetic properties, bioisosteric replacement, potential for covalent inhibition. |

| Organic Synthesis | Versatile intermediates for the synthesis of complex molecules and heterocycles. |

| Materials Science | Building blocks for functional materials with specific electronic or physical properties. |

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is guided by several key objectives. A primary focus is the continued exploration of its synthetic utility. This includes the development of novel synthetic methodologies that utilize this compound as a key building block and its application in the total synthesis of natural products and other complex target molecules.

In the realm of medicinal chemistry, a significant objective is the design and synthesis of libraries of derivatives based on the this compound scaffold. These libraries can then be screened for biological activity against a range of therapeutic targets. A particular area of interest is the development of covalent inhibitors for enzymes implicated in diseases such as cancer and infectious diseases. The chloroacetamide "warhead" is well-suited for this purpose, and the N-benzyl and N-benzyloxy substituents provide a framework for optimizing potency and selectivity. nih.govresearchgate.net

Furthermore, investigations into the fundamental chemical properties of this compound are ongoing. This includes detailed studies of its conformational analysis, reactivity profiles with various nucleophiles, and the influence of the N-substituents on the electronic nature of the chloroacetamide moiety. A deeper understanding of these properties will undoubtedly fuel further innovation in its application.

Structure

3D Structure

Properties

CAS No. |

15256-52-7 |

|---|---|

Molecular Formula |

C16H16ClNO2 |

Molecular Weight |

289.75 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-phenylmethoxyacetamide |

InChI |

InChI=1S/C16H16ClNO2/c17-11-16(19)18(12-14-7-3-1-4-8-14)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

IAATXGUPTAXKFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)CCl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodological Advancements for N Benzyl N Benzyloxy 2 Chloroacetamide

Established Synthetic Pathways for N-Benzyl-N-(benzyloxy)-2-chloroacetamide and Related N-Alkoxy-N-alkyl Haloacetamides

The traditional synthesis of this compound is centered around the formation of an amide bond between the precursor amine, N-benzyl-O-benzylhydroxylamine, and a suitable chloroacetylating agent. This approach is a cornerstone of amide synthesis and has been widely applied to a variety of related N-alkoxy-N-alkyl haloacetamides.

The final and crucial step in the synthesis of this compound is the N-acylation of N-benzyl-O-benzylhydroxylamine. This is typically achieved through a nucleophilic acyl substitution reaction with chloroacetyl chloride. orgoreview.com In this reaction, the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. orgoreview.com This is followed by the expulsion of a chloride ion to form the stable amide product.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. orgoreview.com The choice of solvent is also important, with dichloromethane (B109758) being a commonly used medium. chemicalbook.com The reaction proceeds through a tetrahedral intermediate before the final product is formed. orgoreview.com This method is a standard and effective way to introduce the chloroacetamide group onto a secondary amine.

The precursor amine, N-benzyl-O-benzylhydroxylamine, is itself synthesized through a multi-step process. One common route involves the initial preparation of O-benzylhydroxylamine. This can be achieved through the alkylation of a hydroxylamine (B1172632) derivative with a benzyl (B1604629) halide, such as benzyl chloride. google.comresearchgate.net

Following the formation of O-benzylhydroxylamine, the N-benzyl group is introduced. A common method for this is the reductive amination of benzaldehyde (B42025) in the presence of O-benzylhydroxylamine. Another approach is the direct N-alkylation of O-benzylhydroxylamine with benzyl chloride. A process for producing N-benzyl hydroxylamine involves the reduction of benzaldehyde oxime. google.com

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the N-acylation step, a variety of solvents can be employed, including dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. The choice of base is also crucial, with tertiary amines like triethylamine (B128534) or pyridine being common choices to scavenge the generated HCl. In some cases, an aqueous base like sodium hydroxide in a biphasic system is used. chemicalbook.com The reaction is often performed at room temperature, although gentle heating or cooling may be necessary depending on the specific substrates and reagents. semanticscholar.org

The table below summarizes typical conditions for the N-acylation of secondary amines, which are applicable to the synthesis of this compound.

Table 1: Typical Reaction Conditions for N-Acylation of Secondary Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Acylating Agent | Chloroacetyl chloride | Source of the chloroacetyl group |

| Solvent | Dichloromethane, THF, Acetonitrile | Provides a medium for the reaction |

| Base | Pyridine, Triethylamine, NaOH | Neutralizes the HCl byproduct |

| Temperature | 0°C to Room Temperature | Controls the reaction rate |

By carefully controlling these conditions, yields for the N-acylation reaction can be optimized, often achieving good to excellent results. orientjchem.org

Novel Approaches and Emerging Synthetic Methodologies for this compound

Recent advancements in organic synthesis have led to the development of novel methods that can be applied to the synthesis of this compound, with a focus on improving efficiency, selectivity, and environmental friendliness.

Chemoselectivity is a key consideration in the synthesis of this compound, particularly during the N-acylation step. The precursor, N-benzyl-O-benzylhydroxylamine, contains two nucleophilic atoms: nitrogen and oxygen. However, the nitrogen atom is significantly more nucleophilic than the oxygen atom, leading to a highly chemoselective N-acylation over O-acylation under standard conditions. nih.gov This inherent difference in nucleophilicity ensures the desired amide is formed preferentially.

Regioselectivity is more pertinent to the synthesis of the N-benzyl-O-benzylhydroxylamine precursor. During the alkylation steps, it is crucial to control which atom (N or O) is alkylated. This is typically achieved by a stepwise synthesis, as described in section 2.1.2, where the O-benzyl group is introduced first, followed by the N-benzyl group.

To improve the efficiency and sustainability of the synthesis, catalytic methods for N-acylation are being explored. While the reaction of amines with highly reactive acyl chlorides often proceeds without a catalyst, certain catalysts can enhance the reaction rate and allow for the use of less reactive acylating agents. tandfonline.comresearchgate.net

For instance, iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acetyl chloride and benzoyl chloride under solvent-free conditions. tandfonline.comresearchgate.net This method offers advantages such as mild reaction conditions, high yields, and environmental benefits. tandfonline.comresearchgate.net Other catalytic systems, including those based on metal complexes, are also being investigated for their potential to facilitate amide bond formation. rsc.org The application of such catalytic methods to the synthesis of this compound could offer a more efficient and environmentally benign alternative to traditional approaches.

Derivatization and Structural Modification Strategies for this compound

The molecular framework of this compound offers multiple sites for structural modification, enabling the systematic development of analogues for various research applications, particularly in medicinal chemistry. Derivatization strategies primarily focus on two key regions: the N-substituents (benzyl and benzyloxy groups) and the alpha-carbon of the chloroacetamide moiety. These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to elucidate the relationship between a molecule's chemical structure and its biological activity, ultimately leading to the optimization of desired properties.

Synthesis of Analogues with Varied N-Substituents for SAR Studies

The N-benzyl and N-benzyloxy groups of the parent compound play a significant role in defining its steric bulk, lipophilicity, and potential for specific molecular interactions, such as π-stacking with aromatic residues in biological targets. smolecule.com Modifying these substituents is a key strategy in SAR studies to probe the structural requirements for biological activity and to fine-tune pharmacokinetic profiles.

The synthesis of analogues with varied N-substituents typically involves the preparation of a series of substituted N-benzyl-N-(benzyloxy)amine precursors, followed by acylation with chloroacetyl chloride. Alternatively, a common N-benzyl-N-(benzyloxy)amine core can be reacted with a variety of substituted acetyl chlorides.

Research on related N-benzyl acetamide (B32628) structures demonstrates that even minor alterations to the benzyl group can significantly impact biological efficacy. For instance, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, the introduction of a fluoro or methyl group at the 4-position of the benzyl ring resulted in altered Src kinase inhibitory activity. The unsubstituted N-benzyl analogue was found to be the most potent in the series, indicating a sensitive SAR for this position.

Table 1: Representative Modifications on the N-Benzyl Group of Related Acetamide Scaffolds for SAR Studies

| N-Benzyl Substituent (R) | Rationale for Modification | Potential Impact on Properties |

|---|---|---|

| -H (Unsubstituted) | Baseline compound for comparison. | Reference for lipophilicity and steric profile. |

| 4-Fluoro | Introduce a small, electron-withdrawing group; potential for H-bonding. | Minimal steric change; alters electronic properties of the ring. |

| 4-Chloro | Introduce a larger, electron-withdrawing group. | Increases lipophilicity; alters electronic properties. |

| 4-Methyl | Introduce a small, electron-donating group. | Increases lipophilicity; minor steric impact. |

| 4-Methoxy | Introduce an electron-donating group with H-bond accepting capability. | Can influence solubility and specific polar interactions. |

| 3-Cyano | Introduce a strong electron-withdrawing group and a polar moiety. | Significantly alters electronic character and potential for dipole interactions. |

Systematic variation of these substituents allows researchers to map the steric, electronic, and hydrophobic requirements of the target binding site, guiding the design of more potent or selective compounds.

Functionalization at the Alpha-Carbon of the Chloroacetamide Moiety

The chloroacetamide moiety is a key functional component of this compound, with the chlorine atom serving as a reactive handle for further molecular elaboration. smolecule.com The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the alpha-carbon, making the chlorine an excellent leaving group for nucleophilic substitution reactions. smolecule.com This reactivity is the cornerstone of functionalization at this position.

The primary strategy for modifying the alpha-carbon involves the displacement of the chloride ion by a wide range of nucleophiles. This SN2 reaction allows for the introduction of diverse functional groups, leading to the creation of extensive libraries of new chemical entities. The chemical reactivity of related N-aryl 2-chloroacetamides has been shown to be extensive, with the chlorine atom being readily replaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net

Common Nucleophilic Substitution Reactions:

Reaction with O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages. For example, reaction with sodium phenoxide would yield N-Benzyl-N-(benzyloxy)-2-phenoxyacetamide.

Reaction with N-Nucleophiles: Primary and secondary amines, as well as heterocyclic compounds like imidazole (B134444) and arylpiperazines, can be used to form alpha-amino acetamide derivatives. sigmaaldrich.com

Reaction with S-Nucleophiles: Thiols and thiophenols react to form thioether derivatives. smolecule.com

These substitution reactions are typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base (such as triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction.

Table 2: Examples of Alpha-Carbon Functionalization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group at Alpha-Position | Product Class |

|---|---|---|---|

| Amine | Morpholine | -N(CH2CH2)2O | α-Amino Acetamide |

| Thiol | Thiophenol | -S-Ph | α-Thioether Acetamide |

| Alkoxide | Sodium Ethoxide | -O-CH2CH3 | α-Alkoxy Acetamide |

| Imidazole | Imidazole | -Imidazol-1-yl | α-Heterocyclic Acetamide |

| Carboxylate | Sodium Acetate | -O-C(=O)CH3 | α-Acyloxy Acetamide |

This versatile reactivity at the alpha-carbon allows for the introduction of functionalities designed to probe specific interactions with a biological target, improve solubility, or attach linker groups for conjugation to other molecules.

Iii. Reaction Mechanisms and Reactivity Profiles of N Benzyl N Benzyloxy 2 Chloroacetamide

Nucleophilic Substitution Reactions Involving the Chloroacetamide Group of N-Benzyl-N-(benzyloxy)-2-chloroacetamide

The chloroacetamide portion of the molecule is the principal site for nucleophilic substitution reactions. smolecule.com The presence of a chlorine atom on the α-carbon to the amide carbonyl makes it an excellent leaving group. This reactivity is fundamental for introducing a wide array of functional groups into the molecular structure. smolecule.comresearchgate.net The mechanism for this transformation is predominantly a bimolecular nucleophilic substitution (SN2) pathway, characterized by a concerted process of bond formation with the incoming nucleophile and cleavage of the carbon-chlorine bond. smolecule.comnih.govacs.org This is consistent with studies on analogous α-chloroacetanilide compounds, where an intermolecular SN2 mechanism is well-supported. nih.govacs.org Common nucleophiles such as amines, thiols, and alkoxides readily displace the chloride ion. smolecule.com

For this compound, kinetic analyses have shown that the reaction rates adhere to the Arrhenius equation over a temperature range of 0-80°C. smolecule.com The initial nucleophilic attack is considered the rate-determining step in this process. smolecule.com Thermodynamic parameters, such as the entropy of activation (ΔS‡), have been investigated for structurally related α-chloroacetanilides. These studies report negative values for ΔS‡, which indicates a more ordered transition state compared to the reactants, further substantiating the associative nature of the SN2 mechanism. nih.govacs.org Furthermore, the weak influence of ionic strength on the reaction rate is also consistent with a mechanism involving a neutral substrate and an attacking nucleophile, as expected for an SN2 pathway. nih.govacs.org

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Reaction Order | Second-order overall | Consistent with a bimolecular (SN2) mechanism. | nih.govacs.org |

| Activation Energy (Ea) | 45.2 kJ/mol (for 0-80°C) | Quantifies the energy barrier for the reaction. | smolecule.com |

| Entropy of Activation (ΔS‡) | Negative values observed for analogs | Indicates an ordered, associative transition state, supporting the SN2 mechanism. | nih.govacs.org |

| Ionic Strength Effect | Weak influence on reactivity | Supports an SN2 mechanism between a neutral substrate and the nucleophile. | nih.govacs.org |

Both steric and electronic factors significantly modulate the rate and feasibility of nucleophilic substitution on the chloroacetamide group.

Electronic Effects: The reactivity of the α-carbon is greatly enhanced by the electronic properties of the adjacent amide group. smolecule.com The carbonyl group is strongly electron-withdrawing, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. smolecule.com Quantum mechanical calculations have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is primarily localized on the carbonyl carbon, which facilitates this attack. smolecule.com The electrophilicity index (ω), a quantitative measure of a molecule's ability to accept electrons, is 0.92 eV for this compound, indicating a moderate to high electrophilic character that is significantly greater than that of simple amides. smolecule.com Studies on related chloroacetanilides confirm that electronic interactions with the α-anilide substituent are the dominant factor governing their reactivity towards nucleophiles. nih.govacs.org

Steric Effects: As with all SN2 reactions, steric hindrance plays a crucial role. The accessibility of the electrophilic α-carbon to the incoming nucleophile is paramount. Bulky substituents on the nitrogen or benzyl (B1604629) groups could potentially hinder the approach of the nucleophile, thereby slowing the reaction rate. youtube.com The transition state of an SN2 reaction involves a pentacoordinate carbon, and any steric crowding destabilizes this state, increasing the activation energy. youtube.com However, in many chloroacetanilide herbicides, it has been observed that different alkyl groups on the amide nitrogen have a negligible effect on the activation energy of the substitution process at the α-carbon, suggesting that in those cases, electronic effects are more dominant than steric ones. mdpi.com

| Property | Observation | Consequence | Reference |

|---|---|---|---|

| Carbonyl Group | Strongly electron-withdrawing | Increases electrophilicity of the α-carbon. | smolecule.com |

| LUMO | Localized on the carbonyl carbon | Facilitates nucleophilic attack at the carbonyl center. | smolecule.com |

| Electrophilicity Index (ω) | 0.92 eV | Indicates moderate to high electrophilic character. | smolecule.com |

Transformations Involving the N-Alkoxy Amide Linkage of this compound

The N-alkoxy amide linkage presents another avenue for reactivity, distinct from the chloroacetamide group. Reactions at this site typically involve the N-O bond and can lead to significant structural modifications through rearrangements or cleavage.

While specific rearrangement reactions for this compound are not extensively documented, analogous transformations in related N-alkoxy amides suggest potential pathways. A notable example is the homologative rearrangement of N-methyl-N-oxyamides. rsc.org This reaction proceeds under basic conditions, where the N-methyl group serves as a source for a methylene (B1212753) unit that inserts into the N-O bond. rsc.org

The proposed mechanism for this type of rearrangement involves several key steps:

Deprotonation: A strong base selectively removes a proton from the N-alkyl group (e.g., N-methyl). rsc.org

N-O Bond Heterolysis: The resulting anion facilitates the cleavage of the weak N-O bond. rsc.org

Iminium Ion Formation: This heterolysis generates an electrophilic iminium ion and an alkoxide. rsc.org

Nucleophilic Attack: The previously expelled alkoxide then attacks the iminium ion, leading to the rearranged product, an N-acyl-N,O-acetal. rsc.org

Although the target molecule possesses an N-benzyl group instead of an N-methyl group, the relative acidity of the benzylic protons could potentially allow for a similar deprotonation-initiated rearrangement pathway under appropriate basic conditions.

The N-alkoxy amide linkage can be broken through several distinct pathways, including hydrolysis of the amide bond and cleavage of the N-O bond.

Amide Hydrolysis: Under either acidic or basic conditions, the amide bond itself can be hydrolyzed. smolecule.com This reaction cleaves the C-N bond, typically yielding a carboxylic acid (benzyloxyacetic acid in this case) and the corresponding amine or its salt. smolecule.com Enzymatic hydrolysis of the amide bond in the related N-Benzyl-2-chloroacetamide has also been explored. researchgate.net

N-O Bond Cleavage: The N-O bond is relatively weak and susceptible to cleavage under reductive conditions. rsc.org This transformation converts the N-alkoxy amide into the corresponding simple amide. Several methods have been developed to achieve this:

Chemical Reduction: A metal-free approach utilizes elemental sulfur in the presence of a base like DABCO in DMSO to effectively cleave the N-O bond. rsc.org Other methods employ single-electron donor reagents such as samarium(II) diiodide. researchgate.net

Electrochemical Reduction: Cathodic reduction provides an alternative method for N-O bond cleavage. researchgate.netmitsudo.net The proposed mechanism involves the direct electrochemical reduction of the N-alkoxy amide, which generates a radical anion that subsequently fragments into an amide anion and an alkoxy radical. jst.go.jp

| Pathway | Bond Cleaved | Conditions | Products | Reference |

|---|---|---|---|---|

| Amide Hydrolysis | Amide C-N | Acidic or basic | Carboxylic acid and amine | smolecule.com |

| Reductive Cleavage | N-O | Elemental sulfur/DABCO or SmI₂ | Corresponding amide | rsc.orgresearchgate.net |

| Electrochemical Cleavage | N-O | Cathodic reduction | Corresponding amide | researchgate.netmitsudo.netjst.go.jp |

Electrophilic and Radical Reactions of this compound

Beyond nucleophilic substitutions and transformations at the N-O bond, the potential for electrophilic and radical reactions exists due to the molecule's electronic structure and constituent groups.

The carbonyl carbon of the amide group possesses significant electrophilic character. smolecule.com This is a result of the polarization of the carbon-oxygen double bond, further amplified by the electron-withdrawing nature of the adjacent chloromethyl group. smolecule.com As previously mentioned, the low-lying LUMO is centered on this carbonyl carbon, making it a prime target for attack by nucleophiles, which is the essence of its electrophilicity. smolecule.com

The participation of this compound in radical reactions is less documented but plausible under specific conditions. The presence of two benzyl groups is significant, as the benzylic C-H bonds are relatively weak and can be sites for hydrogen abstraction to form resonance-stabilized benzylic radicals. Research on related compounds has shown that radical pathways can be initiated. For instance, a radical condensation reaction between benzylic alcohols and acetamides has been developed using potassium tert-butoxide, proceeding through a proposed radical anion intermediate. dtu.dk This suggests that under strongly basic conditions, similar radical mechanisms could potentially be accessed for this compound, leading to novel transformations.

Aromatic Substitution on Benzyl and Benzyloxy Moieties

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the benzyl and benzyloxy groups of this compound present distinct electronic environments for such reactions. The regiochemical outcome of EAS is dictated by the directing effects of the substituents attached to the aromatic rings. libretexts.orglibretexts.org

The benzyl group is substituted with the -CH₂-N(C(=O)CH₂Cl)(OCH₂Ph) moiety. The nitrogen atom's lone pair can participate in resonance with the amide carbonyl group, which reduces its ability to donate electron density to the benzyl ring. Furthermore, the electronegative oxygen and chlorine atoms, along with the carbonyl group, exert an electron-withdrawing inductive effect. Consequently, the entire substituent is expected to be deactivating, making the benzyl ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org Such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.orgyoutube.com This is because the resonance structures of the arenium ion intermediates for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing substituent, whereas the meta intermediate avoids this unfavorable arrangement. lkouniv.ac.in

Conversely, the benzyloxy group contains an oxygen atom directly attached to the methylene bridge, which is then connected to the phenyl ring. The key feature for the benzyloxy moiety's phenyl group is the -O-CH₂- linkage to the rest of the molecule. This group, being an ether derivative, is generally considered to be an activating group and an ortho, para-director. libretexts.org The oxygen atom can donate its lone-pair electrons via resonance to the aromatic ring, stabilizing the arenium ion intermediates formed during ortho and para attack. msu.edu This resonance donation outweighs the inductive electron-withdrawing effect of the oxygen atom.

The predicted outcomes for common electrophilic aromatic substitution reactions on the two aromatic rings are summarized in the table below.

| Reaction | Electrophile | Predicted Major Product on Benzyl Ring | Predicted Major Product on Benzyloxy Ring |

|---|---|---|---|

| Nitration | NO₂⁺ | meta-nitro substituted | ortho- and para-nitro substituted |

| Halogenation | Br⁺, Cl⁺ | meta-halo substituted | ortho- and para-halo substituted |

| Friedel-Crafts Alkylation | R⁺ | meta-alkyl substituted (likely slow) | ortho- and para-alkyl substituted |

| Friedel-Crafts Acylation | RC(O)⁺ | Reaction highly unlikely due to deactivation | ortho- and para-acyl substituted |

Radical Initiation and Propagation Mechanisms

Free radical reactions provide an alternative pathway for the functionalization of this compound, particularly at the benzylic positions. The hydrogen atoms on the methylene carbons adjacent to the phenyl rings (-CH₂-Ph) are susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radicals. youtube.com

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, upon heating or photolysis. Light can also be used to initiate the homolysis of halogens like bromine (Br₂). youtube.comnptel.ac.in

Propagation: The propagation phase consists of a chain reaction. A bromine radical, for instance, can abstract a benzylic hydrogen from either the benzyl or benzyloxy moiety to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical can then react with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain. libretexts.org

Given the two benzylic positions in this compound, a mixture of products could be expected. The relative reactivity of the two sites would depend on subtle electronic and steric factors.

A plausible radical bromination mechanism is outlined in the following table.

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Generation of radical species from a non-radical precursor. | Br₂ + hv → 2 Br• |

| Propagation Step 1 | Abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. | Ph-CH₂-N(R)-... + Br• → Ph-CH•-N(R)-... + HBr |

| Propagation Step 2 | Reaction of the benzylic radical with a bromine molecule to form the product and regenerate a bromine radical. | Ph-CH•-N(R)-... + Br₂ → Ph-CH(Br)-N(R)-... + Br• |

| Termination | Combination of two radical species to form a non-radical product, ending the chain reaction. | 2 Br• → Br₂ or Ph-CH•-N(R)-... + Br• → Ph-CH(Br)-N(R)-... |

The chloroacetyl group (-C(=O)CH₂Cl) could also potentially participate in radical reactions, for example, through the homolytic cleavage of the C-Cl bond. However, the benzylic C-H bonds are generally more susceptible to radical abstraction under typical free-radical halogenation conditions. youtube.com

Iv. Mechanistic Elucidation of Biological Activities of N Benzyl N Benzyloxy 2 Chloroacetamide

Enzyme Inhibition Studies of N-Benzyl-N-(benzyloxy)-2-chloroacetamide and Analogues

The potential for this compound and its analogues to act as enzyme inhibitors has been a primary focus of investigation. The presence of the reactive chloroacetamide group, coupled with the aromatic benzyl (B1604629) and benzyloxy groups, suggests the possibility of interactions with the active sites of various enzymes. abq.org.br

Research has identified potential enzyme targets for this compound and related compounds, primarily focusing on enzymes involved in neurotransmission and cellular signaling.

Monoamine Oxidase B (MAO-B): Molecular docking studies have been employed to investigate the binding interactions of this compound with biological targets. abq.org.br These computational analyses suggest a notable binding affinity for monoamine oxidase B (MAO-B), with a calculated binding affinity of 15.2 μM. abq.org.br The proposed binding mode involves hydrophobic interactions with key amino acid residues within the enzyme's active site, including Tyr326, Phe343, and Ile199. abq.org.br Within the MAO-B active site, the compound is predicted to adopt a configuration where the benzyl group occupies a hydrophobic cavity typically engaged by the substrate's aromatic ring. The benzyloxy substituent extends towards the FAD cofactor binding region, potentially forming additional hydrophobic contacts that enhance binding affinity. abq.org.br

Butyrylcholinesterase (BChE): While direct experimental studies on this compound are limited, research on structurally similar compounds, specifically N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids, has demonstrated selective inhibition of butyrylcholinesterase (BChE). researchgate.net In a study evaluating a series of these peptoids, compounds 5a and 5d showed high selectivity for BChE, with IC50 values of 28 and 40 μM, respectively. researchgate.net BChE is a significant enzyme in the cholinergic system and is considered a therapeutic target for conditions such as Alzheimer's disease. researchgate.net

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition. For analogues of this compound, these studies have provided insights into how they interact with their target enzymes.

A kinetic study of the NBNBA peptoid analogues 5a and 5d was conducted to determine their mechanism of BChE inhibition. researchgate.net The analysis, utilizing Lineweaver-Burk plots, indicated that these compounds act as competitive inhibitors of BChE. researchgate.net For compound 5a , the Michaelis-Menten constant (Km) values were determined to be 34.48, 40.61, and 40.51 μM at different substrate concentrations, with a maximum velocity (Vmax) of 1.20 mol/min. researchgate.net Similarly, compound 5d also exhibited competitive inhibition with Km values of 26.74, 34.60, and 49.50 μM and a Vmax of 1.20 mol/min. researchgate.net

| Compound | Inhibition Type | Km (µM) | Vmax (mol/min) |

|---|---|---|---|

| 5a | Competitive | 34.48, 40.61, 40.51 | 1.20 |

| 5d | Competitive | 26.74, 34.60, 49.50 | 1.20 |

Data sourced from González, R., et al. (2022). researchgate.net

The chloroacetamide moiety in this compound is a key structural feature that suggests a potential for irreversible inhibition. This functional group is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of enzymes. mdpi.com This mode of action, known as covalent inhibition, leads to the permanent inactivation of the enzyme. mdpi.com

However, studies on analogues suggest that the inhibition mechanism may be target-dependent. The kinetic analysis of NBNBA peptoids inhibiting BChE demonstrated a competitive inhibition mechanism, which is a form of reversible inhibition. researchgate.net In this case, the inhibitor competes with the substrate for binding to the active site of the enzyme, and the inhibition can be overcome by increasing the substrate concentration. researchgate.net

Modulation of Cellular Pathways by this compound

While direct studies on the cellular effects of this compound are not extensively documented, research on related compounds provides a framework for its potential mechanisms of action at the cellular level. Compounds with similar structures have been noted for their potential anticancer activity, suggesting an interaction with cellular pathways that regulate cell growth, proliferation, and survival. abq.org.br

Identifying the specific molecular targets within cellular pathways is key to understanding a compound's biological effects. For chloroacetamide-containing compounds and N-benzyl analogues, several intracellular targets have been implicated in their anticancer effects.

One study on the analogue N-benzyl-2-nitro-1-imidazole-acetamide (BZN) in a cancer model showed that the compound's anticancer effects are mediated by the overgeneration of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can lead to DNA damage and trigger apoptotic cell death. nih.gov In silico DNA and molecular dynamic simulations for BZN indicated interactions through H-bonds and hydrophobic interactions, which were confirmed by circular dichroism. nih.gov

Another analogue, N-benzyl-2,2,2-trifluoroacetamide, has shown cytotoxic activity against the A549 lung adenocarcinoma cancer cell line with an IC50 value of 100 µg/mL. researchgate.net Molecular docking studies of this compound suggested potential inhibition of enzymes that are targets for antibacterial and antifungal drugs, indicating its potential to interact with various intracellular proteins. researchgate.net

The interaction of a compound with its molecular target initiates a cascade of downstream signaling events. For compounds with anticancer properties, these pathways are often related to cell cycle regulation and apoptosis.

The study on N-benzyl-2-nitro-1-imidazole-acetamide (BZN) found that its induction of ROS led to several downstream effects, including:

Induction of Apoptosis: BZN treatment resulted in a 232% increase in apoptosis, which was demonstrated by an increase in p53 levels and DNA fragmentation. nih.gov

Cell Cycle Arrest: The compound caused cells to be trapped in the G1 phase of the cell cycle, which was supported by a reduction in cyclin A and an increase in CDK2 protein levels. nih.gov

Modulation of Apoptotic Proteins: An increase in cleaved PARP (Poly (ADP-ribose) polymerase), a key marker of apoptosis, was observed. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how the molecule interacts with biological targets and for guiding the design of new analogues with improved potency and selectivity. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related compounds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric elements can be inferred from analogous structures.

The core structure consists of a central acetamide (B32628) scaffold with three key substituents: a benzyl group, a benzyloxy group, and a chloroacetyl group.

The N-Benzyl and N-Benzyloxy Moieties: The presence of two aromatic rings, the benzyl and benzyloxy groups, attached to the nitrogen atom is a significant feature. These groups are generally considered to be important for establishing hydrophobic and aromatic interactions within the binding pockets of target proteins. In related anticonvulsant compounds, such as Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the N-benzyl and the 3-oxy positions (analogous to the benzyloxy group) have been shown to accommodate non-bulky, hydrophobic groups while retaining significant biological activity. nih.govscilit.com This suggests that these lipophilic aromatic moieties are critical for receptor binding. Furthermore, studies on other N-benzyl benzamide (B126) derivatives have identified the benzyloxyphenyl unit as a novel pharmacophore for the modulation of sodium channel activity. nih.govnih.gov The incorporation of a benzyloxy group can dramatically enhance the desired biological effect. nih.govnih.gov

The Chloroacetamide Group: The chloroacetamide moiety serves as a reactive electrophilic group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This functionality can potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target enzymes or receptors, leading to irreversible inhibition. This covalent interaction can contribute significantly to the potency and duration of action of the compound.

The biological activity of this compound derivatives can be significantly modulated by making structural modifications to the key pharmacophoric elements.

Modifications of the Benzyl Group: The substitution pattern on the benzyl ring can have a profound impact on biological activity. Studies on a series of thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors have shown that the presence and position of substituents on the benzyl ring are critical for anticancer activity. chapman.edu For instance, the introduction of a fluoro group at the 4-position of the benzyl ring led to a slight decrease in inhibitory activity against the kinase, while a methyl group at the same position resulted in a nearly four-fold decrease in potency. chapman.edu Conversely, for antiproliferative activity in MIA PaCa-2 cells, a methyl group at the ortho or para position of the benzyl ring on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides enhanced activity, whereas a meta-substituted methyl group had no effect. nih.gov This highlights that the electronic and steric properties of the substituents, as well as their position on the ring, are crucial for determining the biological effect.

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Src Kinase Inhibition (GI50, µM) |

| 8a | H | H | H | 1.34 |

| 8b | H | H | F | 1.49 |

| 8c | Cl | H | H | >10 |

| 8d | H | Cl | Cl | 7.93 |

| 8e | H | H | CH3 | 4.86 |

Modifications of the Benzyloxy Group: Analogous to the benzyl group, modifications to the benzyloxy moiety are also expected to influence activity. The introduction of substituents on the phenyl ring of the benzyloxy group can alter the electronic properties and steric bulk of this part of the molecule. For example, in a series of N-benzyl 2-amino-3-methoxypropionamide derivatives, the incorporation of a (3-fluoro)benzyloxy unit at the 4'-benzylamide site dramatically enhanced the magnitude of Na+ channel slow inactivation. nih.govnih.gov This indicates that specific substitutions on the benzyloxy ring can significantly improve potency.

Modifications of the Chloroacetamide Group: The reactivity of the chloroacetamide moiety can be tuned by replacing the chlorine atom with other halogens or functional groups. For example, replacing chlorine with bromine or iodine would increase the reactivity of the molecule towards nucleophiles, which could lead to higher potency but also potentially increased off-target effects and toxicity. Conversely, replacing chlorine with a less reactive group could decrease potency but improve selectivity and safety.

Modifications of the N-Substitution Pattern: The nature of the substituents on the amide nitrogen is critical. Studies on pyrazolopyrimidine ligands for the translocator protein (TSPO) have shown that having two large substituents on the nitrogen, such as two benzyl groups, can lead to a significant decrease in binding affinity. nih.gov This suggests that the size and nature of the groups on the nitrogen atom must be carefully balanced to achieve optimal interaction with the target.

V. Advanced Applications of N Benzyl N Benzyloxy 2 Chloroacetamide in Organic Synthesis

N-Benzyl-N-(benzyloxy)-2-chloroacetamide as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is primarily due to the high reactivity of its chloroacetamide group. This functional group serves as an electrophilic site, readily undergoing SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the straightforward introduction of diverse functionalities, making it a valuable precursor in multistep syntheses.

This compound is actively researched as a foundational component in the development of new pharmaceutical agents. Its scaffold has been incorporated into molecules designed to target specific diseases. A notable application is in the synthesis of biaryl derivatives through palladium-catalyzed coupling reactions with boronic acids. These resulting derivatives have shown potential as kinase inhibitors, a class of drugs often used in cancer therapy.

In the agrochemical sector, the compound serves as a precursor for antifungal agents. Its versatility is demonstrated in cyclocondensation reactions with thioureas to produce thiazolidinone scaffolds. These heterocyclic structures have exhibited demonstrated antifungal activity against various species of Fusarium, a genus of fungi responsible for various plant diseases.

Table 1: Applications in Complex Molecule Synthesis

| Target Molecule Class | Synthetic Application | Potential Use |

| Biaryl Derivatives | Palladium-catalyzed coupling with boronic acids | Kinase Inhibitors (Pharmaceutical) |

| Thiazolidinone Scaffolds | Cyclocondensation reaction with thioureas | Antifungal Agents (Agrochemical) |

The application of this compound has been noted in reactions described as multicomponent processes, where it acts as a key structural component. For instance, its use in palladium-catalyzed coupling reactions with boronic acids to create biaryl derivatives serves as an example of its utility as a linchpin in assembling complex products.

Table 2: Example of Multicomponent Reaction Scaffolding

| Reaction Type | Reactants | Product Scaffold |

| Palladium-Catalyzed Coupling | This compound, Boronic Acids | Biaryl Derivatives |

The electrophilic nature of this compound makes it a valuable substrate for constructing heterocyclic rings, which are core structures in many biologically active compounds. The reactivity of the chloro group is central to these transformations. A specific example is its use in cyclocondensation reactions with thiourea (B124793). In this process, the thiourea acts as a dinucleophile, attacking the electrophilic carbon of the chloroacetamide moiety and leading to the formation of a thiazolidinone ring system. This demonstrates the compound's capacity to serve as a foundational element for building complex heterocyclic frameworks.

Table 3: Heterocyclic Synthesis via this compound

| Reagent | Resulting Heterocyclic System |

| Thiourea | Thiazolidinone |

Chiral Auxiliary and Ligand Development from this compound Scaffolds

While the this compound scaffold possesses structural features amenable to modification, its direct application in chiral auxiliary development and ligand design is not widely documented in scientific literature.

A review of available scientific literature does not indicate specific applications of this compound or its derivatives as chiral auxiliaries in asymmetric synthesis or in the promotion of enantioselective transformations. The parent molecule is achiral, and while chiral derivatives could theoretically be synthesized, this does not appear to be a current area of research focus.

There is currently no significant information available in the scientific literature detailing the use of this compound scaffolds for the design of metal chelates or the development of novel catalytic systems.

Vi. Computational Chemistry and Theoretical Modeling of N Benzyl N Benzyloxy 2 Chloroacetamide

Quantum Mechanical Investigations of N-Benzyl-N-(benzyloxy)-2-chloroacetamide

No specific studies detailing the electronic structure and bonding analysis of this compound are currently available. A theoretical investigation in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine key electronic properties. Such an analysis would provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Description | Hypothetical Value/Observation |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Data not available |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Data not available |

| Dipole Moment | A measure of the net molecular polarity. | Data not available |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Data not available |

There is no published research on reaction coordinate mapping or the characterization of transition states for reactions involving this compound. These computational studies are essential for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of chemical transformations.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Information regarding the dynamic behavior and conformational preferences of this compound from molecular dynamics simulations is not present in the current body of scientific literature. Such simulations would reveal the flexibility of the molecule, identify stable conformations, and describe the motion of its various functional groups over time.

No studies have been found that investigate the effects of different solvents on the molecular conformation of this compound. This area of research would be valuable for understanding how the molecule behaves in different chemical environments, which is crucial for predicting its solubility, reactivity, and biological activity.

Molecular Docking and Ligand-Protein Interaction Studies for this compound

There are no publicly available molecular docking or ligand-protein interaction studies for this compound. These computational methods are used to predict how a molecule might bind to a biological target, such as a protein or enzyme, and are a foundational component of modern drug discovery efforts.

Table 2: List of Compounds

| Compound Name |

|---|

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method allows for the elucidation of binding modes and the estimation of binding affinities, providing crucial information about the non-covalent interactions that stabilize the ligand-receptor complex. For a molecule like this compound, molecular docking could be employed to explore its potential interactions with various biological targets.

Studies on analogous N-benzylacetamide derivatives have successfully utilized molecular docking to understand their mechanism of action. For instance, in the context of anticonvulsant activity, N-benzylacetamide derivatives have been docked into the active site of γ-aminobutyrate aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA. ufv.br Similarly, chloroacetamide derivatives have been investigated as potential inhibitors of enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs) in herbicides and bacterial DNA gyrase and Topoisomerase II in antibacterial agents. ekb.egeurjchem.comekb.eg

For this compound, a hypothetical docking study would involve the following steps:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Receptor: A potential biological target would be identified based on experimental data or by analogy to similar compounds. The 3D structure of the receptor, typically obtained from a protein data bank, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the receptor's binding site, generating a series of possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.

The following interactive table illustrates a hypothetical summary of a molecular docking study of this compound with a putative biological receptor, based on data from related compounds.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable interaction with the target. |

| Hydrogen Bonds | 2 | Formation of hydrogen bonds with specific amino acid residues (e.g., SER, THR) in the active site, contributing to binding specificity. |

| Hydrophobic Interactions | 5 | Interactions involving the benzyl (B1604629) and benzyloxy groups with nonpolar residues of the receptor, enhancing binding. |

| Key Interacting Residues | TYR, PHE, LEU, SER, THR | Specific amino acids within the binding pocket that are crucial for the ligand's orientation and affinity. |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Given a validated biological target, virtual screening can be employed to identify novel scaffolds or to find compounds with improved properties compared to a known active molecule.

Should this compound be identified as a "hit" compound with desirable biological activity, virtual screening could be utilized to explore chemical space for related molecules with potentially enhanced potency or better pharmacokinetic profiles. This can be achieved through either ligand-based or structure-based virtual screening.

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties. Techniques such as similarity searching or pharmacophore modeling are employed.

Structure-Based Virtual Screening: This method utilizes the 3D structure of the biological target to dock a library of compounds, identifying those that fit well into the binding site and have favorable predicted binding energies.

Following the identification of a promising lead compound, lead optimization strategies are employed to refine its structure to improve efficacy, selectivity, and pharmacokinetic properties. Computational methods play a pivotal role in this iterative process. For this compound, lead optimization could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of N-benzylacetamide analogs with known activities, a QSAR model could be developed to predict the activity of newly designed compounds and to identify the key structural features that influence activity. ufv.brkg.ac.rs

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions can guide the modification of this compound to improve its drug-like properties.

The table below presents a hypothetical dataset from a QSAR study on a series of N-benzylacetamide derivatives, illustrating how structural modifications might influence biological activity.

| Compound | Modification | Predicted Activity (IC50, µM) | Key Descriptor Contribution |

| Lead Compound | This compound | 10.5 | Baseline |

| Analog 1 | Replacement of benzyl with methyl | 25.2 | Decreased hydrophobic interaction |

| Analog 2 | Addition of a hydroxyl group to the benzyl ring | 5.8 | Increased hydrogen bonding potential |

| Analog 3 | Replacement of chloro with fluoro | 15.1 | Altered electronic properties |

This data illustrates how computational models can guide the synthetic efforts in lead optimization by prioritizing modifications that are predicted to enhance the desired biological activity.

Vii. Future Research Trajectories and Interdisciplinary Perspectives for N Benzyl N Benzyloxy 2 Chloroacetamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

| Parameter | Predicted Value for N-Benzyl-N-(benzyloxy)-2-chloroacetamide | Predicted Value for N-Benzyl-2-chloroacetamide nih.gov | Predicted Value for N-benzyl-2,2,2-trichloroacetamide nih.gov |

| Molecular Weight | 289.75 g/mol | 183.63 g/mol | 252.5 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | 1.8 | 2.8 |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | 29.1 Ų | 29.1 Ų |

| Number of Hydrogen Bond Donors | 0 | 1 | 1 |

| Number of Hydrogen Bond Acceptors | 2 | 1 | 1 |

| Number of Rotatable Bonds | 5 | 3 | 3 |

This interactive table presents computationally predicted physicochemical properties for this compound and structurally related compounds. Such data, generated by ML models, allows researchers to rapidly compare and contrast molecular features to guide derivative design.

Advancements in Automated Synthesis and High-Throughput Experimentation

The structural complexity and potential for diverse functionalization of this compound make it an ideal candidate for exploration using automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies enable the rapid, parallel execution of hundreds or even thousands of chemical reactions, dramatically accelerating the process of reaction optimization and library generation. cea.frnih.gov

A key future direction involves using HTE platforms to explore the reactivity of the compound's chloroacetamide group. smolecule.com The chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.comresearchgate.net An HTE campaign could efficiently screen a large matrix of nucleophiles (e.g., amines, thiols, azides) and reaction conditions (e.g., solvents, bases, catalysts) to map the synthetic scope and identify optimal conditions for creating a library of derivatives. chemrxiv.org This data-rich approach not only speeds up discovery but also provides valuable datasets for training the next generation of reaction-prediction AI models. nih.govpurdue.edu

Automated platforms can be configured to perform multi-step syntheses, enabling the construction of more complex molecules based on the this compound scaffold. researchgate.net This capability is particularly valuable in medicinal chemistry, where the systematic modification of a lead compound is crucial for optimizing its biological activity.

| Well Range | Nucleophile (Variable) | Base (Variable) | Solvent (Constant) | Outcome (e.g., Yield %) |

| A1-A12 | Piperidine | K₂CO₃ | Acetonitrile | Analytical Result |

| B1-B12 | Morpholine | K₂CO₃ | Acetonitrile | Analytical Result |

| C1-C12 | Thiocresol | K₂CO₃ | Acetonitrile | Analytical Result |

| D1-D12 | Piperidine | DIPEA | Acetonitrile | Analytical Result |

| E1-E12 | Morpholine | DIPEA | Acetonitrile | Analytical Result |

| F1-F12 | Thiocresol | DIPEA | Acetonitrile | Analytical Result |

| G1-G12 | Piperidine | DBU | Acetonitrile | Analytical Result |

| H1-H12 | Morpholine | DBU | Acetonitrile | Analytical Result |

This interactive table illustrates a hypothetical 96-well plate layout for a high-throughput experiment designed to rapidly screen conditions for the nucleophilic substitution reaction on this compound. Each well would contain a unique combination of reactants to identify optimal derivatization strategies.

Cross-Disciplinary Research with Chemical Biology and Materials Engineering

The true potential of this compound may be realized through its application in interdisciplinary fields such as chemical biology and materials engineering.

Chemical Biology: The chloroacetamide functional group is a well-known covalent warhead in chemical biology. scielo.org.za It is a mild electrophile that can form a stable covalent bond with nucleophilic residues on proteins, such as cysteine. This reactivity makes this compound a promising starting point for designing targeted covalent inhibitors or activity-based probes to study enzyme function. Future research could focus on attaching this molecule to ligands that bind to specific proteins of interest, thereby delivering the reactive chloroacetamide moiety to the target's active site for irreversible inhibition. Given that chloroacetamide derivatives have shown antifungal and antibacterial properties, exploring the potential of this compound and its analogs as novel antimicrobial agents is a logical and promising research avenue. ijpsr.infonih.gov

Materials Engineering: The rigid benzyl (B1604629) groups and the polar amide bond within this compound suggest its potential as a building block for functional materials. smolecule.com Amide-containing molecules are known to participate in hydrogen bonding, which can direct the self-assembly of molecules into ordered supramolecular structures. scielo.br Research could explore the incorporation of this compound into polymers or metal-organic frameworks. The benzyl and benzyloxy groups could be functionalized to tune the material's properties, such as solubility, thermal stability, or photophysical characteristics, leading to applications in areas like organic electronics or specialized coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.